2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a highly specialized and sophisticated compound with a detailed chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves a multi-step process:
Formation of the imidazole ring: : Starting with the precursor chemicals, such as 3-nitrobenzaldehyde and p-toluidine, the imidazole ring is synthesized through a cyclization reaction.
Thioether linkage formation: : The thioether bond is formed by reacting the imidazole intermediate with a suitable thioether reagent, such as thiourea or its derivatives, under controlled conditions.
Acetamide group introduction: : The final step involves the reaction of the intermediate product with acetamide, resulting in the formation of this compound. This step is typically carried out under mild heating and in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would focus on optimizing yield, reducing costs, and ensuring the purity of the final product. Large-scale synthesis may involve:
High-throughput reactors: for the efficient mixing and reaction of large quantities of reactants.
Continuous flow processes: to maintain consistent reaction conditions and improve overall efficiency.
Automated purification systems: to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones, depending on the conditions.
Reduction: : Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: : The aromatic rings and thioether linkage allow for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Commonly involves reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: : Typically requires electrophiles like halogens (e.g., bromine or chlorine) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Amines from the reduction of the nitro group.
Substitution products: : Halogenated or alkylated derivatives.
Scientific Research Applications
2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has diverse applications in scientific research:
Chemistry: : As a reagent or intermediate in the synthesis of other complex molecules.
Biology: : Potential use as a probe or inhibitor in biochemical assays.
Medicine: : Exploring its potential as a therapeutic agent or drug precursor.
Industry: : Utilized in the development of materials with specific properties, such as pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves interactions at the molecular level:
Molecular Targets: : Can interact with enzymes, receptors, or other proteins, depending on its specific application.
Pathways Involved: : Involvement in pathways related to oxidation-reduction reactions, enzyme inhibition, or receptor binding, depending on the research context.
Comparison with Similar Compounds
Comparing 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide with similar compounds highlights its uniqueness:
Similar Compounds: : Other imidazole derivatives, nitrophenyl compounds, and thioether-linked molecules.
Uniqueness: : The combination of the imidazole ring, nitrophenyl group, and thioether linkage provides distinct properties and reactivity, making it valuable for specific applications.
Similar compounds include:
2-(4-nitrophenyl)-1H-imidazole
1-(3-nitrophenyl)-2-mercaptoimidazole
p-tolyl-imidazole derivatives
Quite a mouthful, eh? This compound has a lot going on! Anything particular you’d like me to expand on?
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-12-5-7-14(8-6-12)21-16(10-20-18(21)26-11-17(19)23)13-3-2-4-15(9-13)22(24)25/h2-10H,11H2,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZRDBUFGFTDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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